molecular formula C22H22BrN5O2 B11322141 4-bromo-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-bromo-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11322141
M. Wt: 468.3 g/mol
InChI Key: XIWRWFYHRXKWFI-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a morpholine ring, and a pyrimidine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the bromination of aniline derivatives and subsequent coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing automated systems to control reaction parameters. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE
  • 4-BROMO-N-(2-PHENYLIMIDAZO(1,2-A)PYRIDIN-3-YL)BENZAMIDE
  • 4-BROMO-N-(8-METHYL-2-PHENYLIMIDAZO(1,2-A)PYRIDIN-3-YL)BENZAMIDE

Uniqueness

4-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific structural features, such as the combination of a bromine atom, morpholine ring, and pyrimidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22BrN5O2

Molecular Weight

468.3 g/mol

IUPAC Name

4-bromo-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22BrN5O2/c1-15-24-20(14-21(25-15)28-10-12-30-13-11-28)26-18-6-8-19(9-7-18)27-22(29)16-2-4-17(23)5-3-16/h2-9,14H,10-13H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

XIWRWFYHRXKWFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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